molecular formula C22H16BrN3O6 B11543930 3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11543930
M. Wt: 498.3 g/mol
InChI Key: HZBJYTSZLBTCIZ-ZMOGYAJESA-N
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Description

3-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a combination of nitrophenoxy, acetamido, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol, followed by its conversion to 2-nitrophenoxyacetic acid.

    Acetamido group introduction: The 2-nitrophenoxyacetic acid is then reacted with acetic anhydride to introduce the acetamido group, forming 2-(2-nitrophenoxy)acetamide.

    Iminomethylation: The 2-(2-nitrophenoxy)acetamide undergoes iminomethylation to form the imino derivative.

    Coupling with bromobenzoate: Finally, the imino derivative is coupled with 3-bromobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzoates: Formed by substitution of the bromine atom.

Scientific Research Applications

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy and acetamido groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromobenzoate group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-17-7-4-6-16(12-17)22(28)32-18-8-3-5-15(11-18)13-24-25-21(27)14-31-20-10-2-1-9-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

HZBJYTSZLBTCIZ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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